molecular formula C26H38Cl2N2O2 B14698837 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride CAS No. 21263-37-6

3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride

Cat. No.: B14698837
CAS No.: 21263-37-6
M. Wt: 481.5 g/mol
InChI Key: SVKFIVORTABVQQ-UHFFFAOYSA-N
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Description

3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenethyl group, and a propiophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenethyl group, and the incorporation of the propiophenone moiety. Common reagents used in these reactions include bromine, methyl chloride, and nitric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, methyl chloride, nitric acid, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride include:

  • 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
  • 3-(3,4-Methylenedioxyphenyl)propionic acid
  • 4’-Methyl-3,4-(methylenedioxy)chalcone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

21263-37-6

Molecular Formula

C26H38Cl2N2O2

Molecular Weight

481.5 g/mol

IUPAC Name

3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-phenylpropan-1-one;dihydrochloride

InChI

InChI=1S/C26H36N2O2.2ClH/c1-22(2)14-20-30-26(24-11-7-4-8-12-24)21-28-18-16-27(17-19-28)15-13-25(29)23-9-5-3-6-10-23;;/h3-12,22,26H,13-21H2,1-2H3;2*1H

InChI Key

SVKFIVORTABVQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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